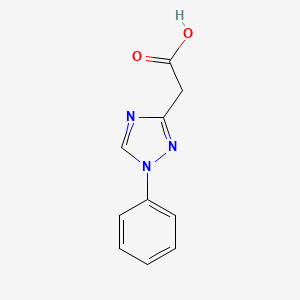

(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

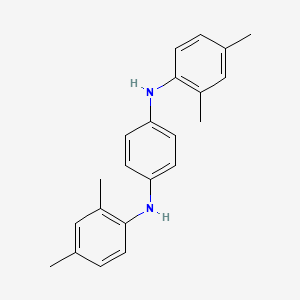

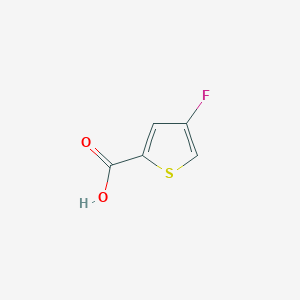

“(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The triazole moiety is a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of triazole derivatives has been reported in various studies. For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-ones .Molecular Structure Analysis

The molecular structure of “(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid” can be confirmed by spectroscopic techniques like IR, 1H-NMR, 13C-NMR spectra, and HRMS . The IR absorption spectra of the compound were characterized by the presence of signals for C=O groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid” can be determined by various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound .科学的研究の応用

Triazole Derivatives in Drug Development

Triazole derivatives, including (1-Phenyl-1H-1,2,4-triazol-3-yl)acetic acid, have been extensively studied for their potential in drug development due to their diverse biological activities. These compounds have shown promise in developing new drugs with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The versatility in the structural variations of triazoles allows for the synthesis of novel compounds with potential therapeutic applications. The continuous interest in triazoles is driven by the success of various triazole-based drugs in the pharmaceutical market, prompting further research into new synthetic methods and biological evaluations of these compounds (Ferreira et al., 2013).

Antimicrobial and Antifungal Properties

Triazole derivatives have demonstrated significant antimicrobial and antifungal activities, making them valuable in the search for new antimicrobial agents. The biological features of these compounds, such as their ability to inhibit microbial growth, are a focus of ongoing scientific research. The investigation into the antimicrobial properties of 1,2,4-triazole derivatives has highlighted their potential in treating infections caused by various pathogens (Ohloblina, 2022).

Corrosion Inhibition

1,2,3-Triazole derivatives have been explored as corrosion inhibitors for metals and alloys in aggressive acidic media. These compounds are of particular interest due to their regioselective synthesis and environmental friendliness. Their efficiency as corrosion inhibitors has been demonstrated in various acidic conditions, making them suitable for industrial applications where metal corrosion is a concern (Hrimla et al., 2021).

Chemical Synthesis and Green Chemistry

The synthesis of triazole derivatives, including (1-Phenyl-1H-1,2,4-triazol-3-yl)acetic acid, has been a subject of interest in the context of green chemistry and sustainable practices. Advances in eco-friendly synthesis methods, such as those utilizing copper-catalyzed azide-alkyne cycloadditions (CuAAC), have been reviewed, highlighting the importance of developing more efficient and environmentally benign synthetic approaches for triazoles (de Souza et al., 2019).

Safety And Hazards

The safety of triazole compounds has been evaluated in various studies. For instance, the cytotoxic activities of synthesized compounds were evaluated against human cancer cell lines, and most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

将来の方向性

特性

IUPAC Name |

2-(1-phenyl-1,2,4-triazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)6-9-11-7-13(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQMCNZJCKXADW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)